
BRD0418
Übersicht
Beschreibung
Novel upregulator of TRIB1 expression, leading to reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging
BRD0418 is an upregulator of TRIB1 expression. It acts by leading to the reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging.
Biologische Aktivität
BRD0418 is a compound that has garnered attention for its role in modulating lipid metabolism, particularly in the context of hepatic lipoprotein metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on gene expression, and implications for therapeutic applications.
This compound functions primarily as an inducer of the Tribbles pseudokinase 1 gene (TRIB1), which is associated with lipid metabolism. Its biological activity is characterized by:
- Upregulation of TRIB1 : this compound significantly increases TRIB1 expression in HepG2 cells, leading to a cascade of metabolic effects that favorably alter lipid profiles. This upregulation is dose-dependent, with effective concentrations ranging from 0.2 to 25 μM .
- Inhibition of ApoB Secretion : The compound reduces the secretion of Apolipoprotein B (ApoB), a key component in the formation of very-low-density lipoproteins (VLDL), thus impacting triglyceride and cholesterol levels in the bloodstream .
- Alteration of Lipid Metabolic Gene Expression : this compound modulates the expression of several genes involved in lipid biosynthesis, including those responsible for VLDL production and LDL uptake. This modulation occurs through activation of MAPK/ERK signaling pathways .
Gene Expression Studies
A comprehensive study utilizing qRT-PCR revealed that this compound treatment led to significant changes in the expression levels of various lipid metabolic genes:
Gene | Fold Change (25 μM) | Significance |
---|---|---|
TRIB1 | 3.5 | p < 0.01 |
LDLR | 2.0 | p < 0.05 |
PCSK9 | 1.8 | p < 0.05 |
MTTP | 0.5 | p < 0.01 |
These findings indicate that this compound not only enhances TRIB1 expression but also has additive effects on LDL receptor (LDLR) expression, which is crucial for cholesterol uptake .
Case Studies
In a study examining the effects of this compound on hepatic lipid metabolism, HepG2 cells were treated with varying concentrations of the compound. The results demonstrated:
- Dose-Dependent Effects : Higher concentrations led to increased TRIB1 levels and decreased ApoB secretion.
- Impact on Triglyceride Synthesis : Mass spectrometry analysis showed reduced incorporation of stable isotope-labeled glycerol into triglycerides in treated cells, confirming the inhibition of triglyceride synthesis pathways .
Implications for Therapeutic Applications
Given its ability to modulate lipid metabolism, this compound presents potential therapeutic applications, particularly in conditions such as hyperlipidemia and coronary artery disease (CAD). Its unique mechanism—upregulating LDLR while inhibiting ApoB secretion—differentiates it from traditional lipid-lowering therapies like statins, which primarily focus on reducing cholesterol synthesis without enhancing uptake mechanisms .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In vitro studies utilizing HepG2 cells (a human liver cancer cell line) have demonstrated the following effects of BRD0418:
- Gene Expression Modulation : this compound treatment resulted in a dose-dependent upregulation of TRIB1 and downregulation of genes associated with lipogenesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase (SCD1) .
- Inhibition of ApoB Secretion : The compound significantly inhibited the secretion of apolipoprotein B (ApoB), a primary component of VLDL, indicating its role in lipid metabolism regulation .
Key Data Table
The following table summarizes key experimental results from studies involving this compound:
Parameter | Effect of this compound | Methodology |
---|---|---|
TRIB1 Expression | Upregulated | qRT-PCR |
VLDL Production | Decreased | ELISA for ApoB levels |
LDL Uptake | Increased | High content microscopy |
Cell Viability | No significant effect | ATP assay |
Case Study 1: Hepatic Lipid Regulation
In a study examining the effects of this compound on hepatic lipid metabolism, researchers observed that treatment led to a significant reduction in triglyceride levels in HepG2 cells. The modulation of TRIB1 expression was identified as a critical pathway through which this compound exerts its effects on lipid homeostasis. This finding suggests potential therapeutic applications for managing dyslipidemia and related metabolic disorders .
Case Study 2: Potential in Cardiovascular Disease Management
The ability of this compound to lower LDL cholesterol levels by enhancing its uptake presents an intriguing opportunity for cardiovascular disease management. By targeting TRIB1 and influencing lipid metabolism, this compound could be developed as a novel therapeutic agent for conditions characterized by elevated LDL levels, such as hyperlipidemia and atherosclerosis .
Eigenschaften
IUPAC Name |
2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCPWMBHXTRFB-HGAMEBRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)O[C@@H]3[C@H]2C[C@H](O[C@H]3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BRD0418 impact lipid metabolism, and what makes its mechanism of action unique compared to other lipid-lowering therapies?
A1: this compound functions as a Tribbles pseudokinase 1 (TRIB1) inducer. [] Increased TRIB1 expression is associated with beneficial lipid profiles, including lower LDL cholesterol and triglycerides and higher HDL cholesterol levels. [] Unlike statins, which primarily inhibit cholesterol synthesis, this compound exhibits a multifaceted approach to lipid modulation. It not only inhibits triglyceride synthesis and ApoB secretion, thereby reducing VLDL assembly and secretion, but also upregulates LDLR expression, promoting LDL uptake. [] This combined effect on both triglyceride and LDL metabolism distinguishes this compound from traditional lipid-lowering therapies.
Q2: What is the relationship between this compound and the structurally similar compound BRD8518? How do their potencies compare?
A2: BRD8518 is a tricyclic glycal-based compound identified as a potent TRIB1 inducer, belonging to the same structural class as this compound. [] Interestingly, BRD8518 demonstrates significantly higher potency than this compound in inducing TRIB1 expression and eliciting downstream effects on lipid metabolism. [] This highlights the impact of subtle structural modifications on compound activity and the potential for developing even more potent analogs within this chemical class.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.